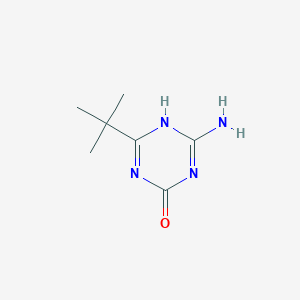

4-Amino-6-(tert-butyl)-1,3,5-triazin-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-6-tert-butyl-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-7(2,3)4-9-5(8)11-6(12)10-4/h1-3H3,(H3,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTAIFTWNKAGNFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351012 | |

| Record name | 4-amino-6-(tert-butyl)-1,3,5-triazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727151 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175204-68-9 | |

| Record name | 6-Amino-4-(1,1-dimethylethyl)-1,3,5-triazin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-amino-6-(tert-butyl)-1,3,5-triazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Amino 6 Tert Butyl 1,3,5 Triazin 2 Ol

Established Synthetic Routes and Reaction Pathways

The construction of the 4-Amino-6-(tert-butyl)-1,3,5-triazin-2-ol molecule hinges on the differential reactivity of the chlorine atoms on the cyanuric chloride core. As each chlorine is replaced by a nucleophile, the electron density of the triazine ring increases, making subsequent substitutions progressively more difficult. researchgate.net This inherent property allows for controlled, stepwise synthesis through the careful management of reaction temperature. nih.govrsc.org

Multi-step Synthesis from Precursors

A multi-step synthesis provides a robust method for constructing this compound with high purity by isolating intermediate compounds at each stage. This approach leverages the temperature-dependent reactivity of the chlorine atoms on the cyanuric chloride ring. researchgate.net

The general pathway involves three sequential nucleophilic aromatic substitution (SNAr) reactions:

First Substitution (Introduction of the tert-butyl group): This step is typically performed at a low temperature, around 0 °C. The tert-butyl group can be introduced using a potent nucleophile like a tert-butyl Grignard reagent (t-BuMgCl) or tert-butyllithium. This reaction replaces one chlorine atom to form 2,4-dichloro-6-(tert-butyl)-1,3,5-triazine.

Second Substitution (Introduction of the amino group): The resulting dichlorotriazine is then reacted with ammonia (B1221849) (NH₃) or an ammonia equivalent. This step requires a higher temperature, often near room temperature, to replace the second chlorine atom. researchgate.net This yields the intermediate 4-chloro-6-(tert-butyl)-1,3,5-triazin-2-amine.

Third Substitution (Formation of the hydroxyl group): The final chlorine atom is the least reactive and requires more forceful conditions for substitution. nih.gov Hydrolysis, typically achieved by heating with an aqueous base such as sodium hydroxide (B78521) (NaOH), replaces the last chlorine with a hydroxyl group, which tautomerizes to the more stable keto form, yielding the final product, this compound.

An important consideration in this sequence is the order of nucleophile addition. It is often crucial to incorporate O-type nucleophiles (like alcohols or water for hydrolysis) before N-type nucleophiles (amines), as the incorporation of an amine can significantly deactivate the ring toward further substitution. nih.gov

Table 1: Comparison of Synthetic Methodologies

| Feature | Multi-step Synthesis | One-Pot Reaction Strategy |

| Principle | Isolation of intermediates after each substitution step. | Sequential addition of reagents to a single reaction vessel without isolating intermediates. chemrxiv.org |

| Control | High control over each reaction step, leading to potentially higher purity of the final product. | Relies on precise control of temperature, stoichiometry, and addition order to achieve selectivity. chemrxiv.org |

| Efficiency | Generally more time-consuming and labor-intensive due to purification at each step. | Operationally simple, faster, and reduces solvent waste. chemrxiv.org |

| Yield | Can achieve high overall yields, but material is lost at each isolation/purification stage. | Yields can be moderate to good (e.g., 34-69% for various trisubstituted triazines) but can be affected by side reactions. chemrxiv.org |

| Key Factor | Purity of isolated intermediates. | Strict adherence to temperature ramps for sequential reactivity. researchgate.net |

One-Pot Reaction Strategies for Triazine Ring Formation

One-pot syntheses have been developed to streamline the production of asymmetrically substituted triazines, offering a more efficient alternative to multi-step procedures. chemrxiv.orgnih.gov This strategy involves the sequential addition of different nucleophiles to a single reaction vessel containing cyanuric chloride, with precise temperature adjustments at each stage to control the substitutions. chemrxiv.org

A typical one-pot synthesis for this compound would proceed as follows:

Cyanuric chloride is dissolved in a suitable solvent and cooled to 0 °C.

The first nucleophile (e.g., tert-butyllithium) is added slowly to initiate the first substitution.

After the first reaction is complete, the temperature is raised to ambient temperature, and the second nucleophile (ammonia) is introduced.

Finally, the reaction mixture is heated to a higher temperature (e.g., 60-80 °C), and a hydrolyzing agent (e.g., aqueous NaOH) is added to replace the final chlorine atom. chemrxiv.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The successful synthesis of this compound, whether through a multi-step or one-pot process, is highly dependent on the optimization of reaction conditions. Key variables include the choice of solvent, temperature, pressure, and the use of catalysts or bases.

Solvent Effects in the Synthesis of this compound

The choice of solvent is critical as it must be inert to the highly reactive cyanuric chloride and the strong nucleophiles used, while also providing appropriate solubility for the reagents. Aprotic solvents are commonly employed for reactions involving organometallic reagents and other strong bases.

| Solvent System | Typical Use Case | Advantages | Disadvantages |

| Aprotic Solvents (THF, Acetone, CH₂Cl₂, Acetonitrile) | General synthesis of substituted triazines, especially with amine and organometallic nucleophiles. nih.govnih.gov | Inert to many reagents, good solubility for a wide range of organic compounds. | Can be toxic, may require anhydrous conditions. |

| Aqueous/Organic Mixtures (e.g., Acetone/Water) | Used for reactions with less sensitive nucleophiles like phenols or for hydrolysis steps. dtic.mil | Water is inexpensive and environmentally friendly; can facilitate reactions with water-soluble reagents. | Not suitable for water-sensitive reagents like Grignard or organolithium compounds. |

| Aqueous Media (with base) | "Green chemistry" approaches for certain substitution steps. google.com | Environmentally benign, low cost. | Limited applicability, only suitable for specific water-stable nucleophiles and base-catalyzed reactions. |

Tetrahydrofuran (THF) and acetone are frequently used solvents. For instance, reactions involving cyanuric chloride and amines are often performed in acetone at 0 °C. nih.gov Dichloromethane (CH₂Cl₂) is another common choice, particularly in syntheses that utilize a base like diisopropylethylamine. nih.gov Some modern, environmentally friendly protocols utilize water as the reaction solvent, particularly for reactions involving caprolactam in the presence of sodium hydroxide. google.com

Temperature and Pressure Influences on Reaction Kinetics

Temperature is the most critical parameter for controlling the selectivity of sequential substitutions on cyanuric chloride. researchgate.net The significant difference in activation energy for the displacement of the first, second, and third chlorine atoms allows for a high degree of control. nih.govrsc.org

First Substitution: Occurs readily at low temperatures, typically between 0 °C and 5 °C. researchgate.net Maintaining this low temperature is crucial to prevent double substitution. nih.gov

Second Substitution: Requires moderate temperatures, usually between room temperature and 60 °C. researchgate.net

Third Substitution: Is the most difficult and necessitates higher temperatures, often above 80 °C or reflux conditions, to proceed at a reasonable rate. orgsyn.org

While temperature is the primary tool for kinetic control, pressure is not a commonly adjusted variable in these standard laboratory syntheses, as the reactions are typically carried out at atmospheric pressure.

Catalyst Utilization in Triazine Synthesis

The nucleophilic substitution reactions on cyanuric chloride are generally not catalytic in the traditional sense. However, they are almost always performed in the presence of a base. The role of the base is to neutralize the hydrochloric acid (HCl) that is liberated during the reaction. This is essential to prevent the protonation of amine nucleophiles, which would render them non-nucleophilic, and to drive the reaction to completion.

Commonly used bases include:

Inorganic Bases: Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and sodium bicarbonate (NaHCO₃) are often used, especially in acetone or aqueous solvent systems. nih.govnih.gov

Organic Bases: Tertiary amines like N,N-diisopropylethylamine (DIEA) are frequently used in aprotic organic solvents like dichloromethane or acetonitrile. chemrxiv.orgnih.gov

While not catalysts, certain protocols have explored the use of copper(I) to facilitate Ullmann-type reactions for triazine synthesis, which can shorten reaction times and improve yields in specific cases. nih.gov Furthermore, cyanuric chloride itself can act as a catalyst in other organic transformations, such as for the synthesis of tetrazoles, highlighting its versatile chemical reactivity. researchgate.net

Green Chemistry Approaches in the Synthesis of this compound

The development of synthetic methodologies for this compound has increasingly focused on the principles of green chemistry. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. Key areas of innovation include the adoption of solvent-free reaction conditions, optimization of atom economy, and the use of alternative energy sources like microwave and ultrasound irradiation.

Solvent-Free Synthesis Methodologies

Solvent-free synthesis represents a significant advancement in green chemistry, offering benefits such as reduced pollution, lower costs, and enhanced safety. chim.it Traditional synthesis methods for 1,3,5-triazine (B166579) derivatives often rely on organic solvents, which can be toxic, flammable, and difficult to dispose of. By eliminating the solvent, these drawbacks are mitigated, and in many cases, reaction rates and yields are improved.

One promising solvent-free approach for synthesizing substituted 1,3,5-triazines is the cyclotrimerization of nitriles or the reaction of cyanoguanidine with nitriles under microwave irradiation. chim.it For the synthesis of this compound, a hypothetical solvent-free approach could involve the reaction of pivalonitrile (tert-butyl cyanide) with cyanoguanidine to form an intermediate, which is then hydrolyzed. Conducting such reactions under solvent-free conditions, often with solid-phase catalysts, can lead to a cleaner process with easier product isolation. These methodologies are noted for being clean, economical, and safe procedures. chim.it

Table 1: Comparison of Solvent-Based vs. Solvent-Free Synthesis for Triazines

| Feature | Conventional Solvent-Based Synthesis | Solvent-Free Synthesis |

|---|---|---|

| Environmental Impact | High (due to solvent waste) | Low |

| Reaction Time | Often long (hours to days) | Typically shorter |

| Energy Consumption | Higher (for heating/refluxing large solvent volumes) | Lower |

| Product Isolation | Requires extraction and solvent removal | Simpler (e.g., direct crystallization) |

| Safety Hazards | Flammability and toxicity of solvents | Reduced hazards |

Atom Economy Considerations in Reaction Design

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. It is calculated as the ratio of the molecular mass of the desired product to the total molecular mass of all reactants, expressed as a percentage. An ideal reaction has 100% atom economy, where all atoms from the reactants are incorporated into the final product. rsc.org

A common route to substituted s-triazines starts with cyanuric chloride. A plausible, though not necessarily the most atom-economical, pathway to this compound involves the sequential substitution of the chlorine atoms on cyanuric chloride with a tert-butylamino group and an amino group, followed by hydrolysis of the remaining chlorine atom to a hydroxyl group.

To calculate the atom economy:

Molecular Weight of Product (C₇H₁₃N₅O): 183.22 g/mol epa.gov

Molecular Weight of Reactants:

Cyanuric Chloride (C₃N₃Cl₃): 184.41 g/mol

tert-Butylamine (C₄H₁₁N): 73.14 g/mol

Ammonia (NH₃): 17.03 g/mol

Water (H₂O): 18.02 g/mol

Total Molecular Weight of Reactants: 184.41 + 73.14 + 17.03 + 18.02 = 292.60 g/mol

Atom Economy Calculation: (Molecular Weight of Product / Total Molecular Weight of Reactants) x 100 (183.22 / 292.60) x 100 = 62.6%

This calculation demonstrates that a significant portion of the reactant mass is converted into byproducts (in this case, hydrochloric acid), highlighting an area for improvement in reaction design. Green chemistry principles encourage the development of alternative synthetic routes, such as addition reactions, which inherently have higher atom economies.

Microwave and Ultrasound Assisted Synthesis Techniques

The use of alternative energy sources like microwaves and ultrasound is a hallmark of green synthesis, often leading to dramatically reduced reaction times, increased yields, and milder reaction conditions.

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can accelerate reaction rates significantly compared to conventional heating methods. nih.govjchr.org For the synthesis of 1,3,5-triazines, microwave-assisted methods have been shown to produce symmetrical and unsymmetrical derivatives in good to excellent yields in short reaction times, often under solvent-free conditions. chim.it A study on the parallel synthesis of a dihydro-s-triazine library found that microwave synthesis reduced the average reaction time from 22 hours to just 35 minutes, while also yielding purer products. nih.gov

Ultrasound-Assisted Synthesis (Sonochemistry): Sonochemistry utilizes the energy of ultrasound to induce cavitation in the reaction medium—the formation, growth, and implosive collapse of bubbles. This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates. Ultrasound has been successfully applied to the synthesis of various 1,3,5-triazine derivatives, often using water as a solvent, which further enhances the green credentials of the process. nih.gov Research has shown that sonochemical methods for synthesizing 1,3,5-triazines can achieve yields of over 75% in as little as 5 minutes. nih.gov This eco-friendly approach is often more versatile and significantly "greener" than both conventional heating and, in some cases, microwave methods. nih.govresearchgate.net

Table 2: Comparison of Synthesis Techniques for 1,3,5-Triazine Derivatives

| Parameter | Conventional Heating | Microwave-Assisted | Ultrasound-Assisted |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes | Minutes nih.gov |

| Energy Efficiency | Low | High | High |

| Yield | Variable | Good to Excellent chim.it | Often >75% nih.gov |

| Solvent | Often organic solvents | Can be solvent-free chim.it | Often water nih.gov |

| Environmental Friendliness | Low | High | Very High |

These advanced techniques offer powerful tools for developing more sustainable and efficient synthetic routes to this compound, aligning the production of this important chemical compound with the principles of green chemistry.

Advanced Structural Elucidation and Spectroscopic Investigations of 4 Amino 6 Tert Butyl 1,3,5 Triazin 2 Ol

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.

Single Crystal X-ray Diffraction AnalysisSingle crystal X-ray diffraction (SC-XRD) is the gold standard for molecular structure determination. The analysis of a suitable single crystal of 4-Amino-6-(tert-butyl)-1,3,5-triazin-2-ol would yield precise atomic coordinates, defining its molecular geometry. Key parameters typically determined include:

Crystal System and Space Group: These define the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) describe the size and shape of the repeating unit.

Bond Lengths and Angles: Precise measurements that confirm the connectivity and conformation of the molecule.

Intermolecular Interactions: Identification of hydrogen bonds, π-stacking, and other non-covalent interactions that dictate the crystal packing.

Currently, there are no published reports detailing the single crystal X-ray diffraction analysis of this compound. While data exists for structurally related triazine derivatives, such as 4-Amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, this information cannot be extrapolated to the title compound due to differences in functional groups which significantly influence crystal packing and molecular conformation. researchgate.net

Polymorphism and Co-crystallization Studies of 4-Amino-6-(tert-butyl)-1,3,5-triazin-2-olPolymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability. Co-crystallization involves crystallizing a target molecule with a second component (a co-former) to create a new crystalline solid with modified properties.

A systematic study of this compound would involve screening for polymorphs by crystallization from various solvents under different conditions (e.g., temperature, evaporation rate). Co-crystallization experiments could also be designed, pairing the compound with suitable co-formers to explore new solid forms. However, the scientific literature does not currently contain any studies on the polymorphism or co-crystallization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution. It provides detailed information about the chemical environment of individual atoms.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)One-dimensional (1D) NMR (¹H and ¹³C) provides fundamental structural information. Two-dimensional (2D) NMR techniques are essential for unambiguously assigning signals and determining the connectivity of the molecular framework.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of directly attached carbons (¹H-¹³C one-bond couplings).

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range couplings), which is critical for piecing together the molecular skeleton.

A complete NMR characterization of this compound would involve these techniques. However, no published 1D or 2D NMR data specifically for this compound are available.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and providing a "fingerprint" for a compound.

For this compound, key vibrational modes would include:

N-H stretching vibrations of the amino group.

O-H stretching of the hydroxyl group (in the -ol tautomer).

C=O stretching of the carbonyl group (in the -one tautomer).

C-N and C=N stretching within the triazine ring.

C-H stretching and bending of the tert-butyl group.

A comparative analysis of IR and Raman spectra would provide complementary information, as some vibrational modes may be more active in one technique than the other. At present, specific, peer-reviewed IR and Raman spectral data and their assignments for this compound are not available in the scientific literature.

Mass Spectrometry for Fragmentation Pattern Analysis and Purity Assessment

Mass spectrometry is an indispensable analytical technique for the structural elucidation and purity verification of synthetic organic compounds. For this compound, electron impact mass spectrometry (EI-MS) provides critical information regarding its molecular weight and structural features through the analysis of its fragmentation pattern.

The molecular ion peak (M•+) for this compound is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of this molecular ion is dictated by the stability of the resulting fragments, with cleavages typically occurring at the weakest bonds and adjacent to functional groups that can stabilize a positive charge.

A primary and highly characteristic fragmentation pathway for this compound involves the tert-butyl group. The cleavage of the C-C bond between the triazine ring and the tert-butyl group can occur, but a more favorable fragmentation is the loss of a methyl radical (•CH₃) from the molecular ion. This α-cleavage results in the formation of a stable secondary carbocation, leading to a prominent peak at [M-15]⁺. Subsequent loss of isobutylene from the molecular ion is another characteristic fragmentation for tert-butyl substituted compounds.

The triazine ring itself can undergo characteristic cleavages. Common fragmentation patterns for substituted s-triazines involve the sequential loss of small neutral molecules like HCN or HNCO. The presence of the amino and hydroxyl groups also influences the fragmentation, potentially leading to rearrangements and specific bond cleavages that provide further structural confirmation.

Mass spectrometry is also a powerful tool for purity assessment. By analyzing the full mass spectrum, the presence of any impurities, such as unreacted starting materials or by-products from the synthesis, can be detected. A pure sample of this compound would exhibit a clean spectrum dominated by the molecular ion and its characteristic fragment ions. The absence of unexpected peaks is a strong indicator of the sample's high purity. Liquid chromatography-mass spectrometry (LC-MS) can be employed for even more sensitive purity analysis, allowing for the separation of the target compound from its impurities prior to mass analysis. nih.govresearchgate.net

Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Description |

| 183 | [C₇H₁₃N₅O]•+ | Molecular Ion (M•+) |

| 168 | [C₆H₁₀N₅O]+ | Loss of a methyl radical (•CH₃) from the tert-butyl group |

| 127 | [C₄H₇N₄O]+ | Loss of isobutylene (C₄H₈) |

| 112 | [C₄H₆N₃O]+ | Loss of a tert-butyl radical (•C(CH₃)₃) |

| 57 | [C₄H₉]+ | tert-Butyl cation |

Electron Microscopy and Diffraction Techniques for Morphological and Crystalline Characterization

The morphological and crystalline properties of this compound are crucial for understanding its physical behavior and for quality control. Electron microscopy and diffraction techniques provide high-resolution insights into these characteristics.

Scanning Electron Microscopy (SEM) is utilized to investigate the surface topography and morphology of the bulk powder. SEM analysis would reveal the particle size distribution, shape, and surface texture of the crystals. For instance, it could show whether the compound crystallizes as well-defined geometric shapes (e.g., needles, plates, blocks) or as irregular aggregates. This morphological information is vital for aspects such as powder flow, dissolution rate, and formulation.

Transmission Electron Microscopy (TEM) offers higher resolution imaging of the internal structure of individual crystals. TEM can be used to identify nanoscale features, such as crystal defects, dislocations, or stacking faults. When operated in diffraction mode, selected area electron diffraction (SAED) patterns can be obtained from single nanocrystals. These patterns provide direct information about the crystal lattice and symmetry, helping to determine the crystal structure of minute sample quantities. researchgate.netnih.gov The use of advanced techniques like differential phase contrast scanning transmission electron microscopy (DPC-STEM) could even allow for the direct visualization of atomic configurations and local electric fields within the crystal structure. researchgate.netnih.gov

Table 2: Representative Crystallographic Data for a Substituted Triazine Compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.519 |

| b (Å) | 6.953 |

| c (Å) | 12.598 |

| α (°) | 90 |

| β (°) | 112.04 |

| γ (°) | 90 |

| Volume (ų) | 1016.6 |

| Z (molecules/unit cell) | 4 |

Data presented is based on the published structure of the closely related compound 4-Amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one for illustrative purposes. researchgate.net

Chemical Reactivity and Derivatization Strategies of 4 Amino 6 Tert Butyl 1,3,5 Triazin 2 Ol

Reactions at the Amino Group

The exocyclic amino group at the C4 position of the triazine ring is a key site for derivatization. Although the electron-withdrawing nature of the triazine ring reduces the nucleophilicity of the amino group compared to aliphatic or aniline (B41778) amines, it still participates in a variety of chemical transformations.

The amino group of aminotriazines can undergo acylation and alkylation, though specific examples for 4-amino-6-(tert-butyl)-1,3,5-triazin-2-ol are not extensively documented in publicly available literature. Generally, acylation of amino groups on a triazine ring, such as N-acetylation, can be achieved to produce the corresponding amides. nih.gov These reactions typically require acylating agents like acyl chlorides or anhydrides.

Alkylation of the amino group on the triazine ring is also a viable derivatization strategy. However, direct alkylation of amines can sometimes lead to a mixture of mono- and poly-alkylated products due to the increased nucleophilicity of the initially formed secondary amine. youtube.com Controlled conditions or alternative synthetic routes, such as reductive amination, are often employed to achieve selective mono-alkylation. nih.govrsc.org For triazine derivatives, N-alkylation has been reported for related systems, often involving the use of alkyl halides in the presence of a base. nih.govmdpi.comnih.gov In a study on a triazine-derived sulfilimine, the compound proved difficult to arylate, suggesting that the electronic properties of the triazine ring can pose challenges for certain C-N bond-forming reactions. acs.org

Table 1: General Conditions for Amino Group Derivatization on Triazine Rings

Reaction Type Reagent Typical Conditions Product Acylation Acyl Halide (e.g., Acetyl Chloride) Base (e.g., Pyridine, Triethylamine), Aprotic Solvent N-Acylamino-triazine Alkylation Alkyl Halide (e.g., Methyl Iodide) Base (e.g., K2CO3), Polar Solvent (e.g., DMF) N-Alkylamino-triazine

The primary amino group can react with aldehydes and ketones in condensation reactions to form imines, commonly known as Schiff bases. dergipark.org.tryoutube.comekb.egwikipedia.org This reaction is typically catalyzed by acid and involves the formation of a hemiaminal intermediate, followed by the elimination of a water molecule. wikipedia.org Schiff bases derived from heterocyclic amines are of significant interest due to their wide range of applications. ekb.egresearchgate.netscirp.org

While direct examples involving this compound are scarce, the general reactivity is well-established for other amino-heterocycles. dergipark.org.trekb.eg The reaction of various primary amines with carbonyl compounds is a fundamental transformation in organic synthesis. youtube.comwikipedia.org For instance, the condensation of 2-amino researchgate.netosi.lvyoutube.comtriazines with ketones has been utilized to synthesize N-( researchgate.netosi.lvyoutube.comtriazine-2-yl) amides through an oxidative C-C bond cleavage process. nih.gov Such reactions highlight the potential of the amino group on the triazine core to act as a nucleophile towards carbonyl compounds, enabling the construction of more complex molecules.

Transformations Involving the Triazine Ring System

The 1,3,5-triazine (B166579) ring is a π-deficient heteroaromatic system. The high electronegativity of the nitrogen atoms withdraws electron density from the ring carbons, making the system highly deactivated towards electrophilic attack. mdpi.comyoutube.com Unlike electron-rich aromatic compounds like benzene (B151609) or phenol, which readily undergo electrophilic aromatic substitution (EAS) such as nitration and sulfonation, 1,3,5-triazines are generally unreactive under standard EAS conditions. masterorganicchemistry.com

The presence of electron-donating groups like the amino (-NH2) and hydroxyl (-OH) groups on the this compound molecule can partially counteract the electron-withdrawing effect of the ring nitrogens. However, this activation is generally insufficient to promote classical electrophilic substitution on the ring carbons. Instead of reacting with electrophiles at the ring carbons, reactions often occur at the heteroatoms or the activating groups themselves. Therefore, derivatization of the triazine core is almost exclusively achieved through nucleophilic, rather than electrophilic, substitution pathways, typically starting from halogenated triazine precursors. arkat-usa.orgchim.it

Nucleophilic substitution is the hallmark of s-triazine chemistry. arkat-usa.org This reactivity is most pronounced in derivatives bearing good leaving groups, such as halides. For instance, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) undergoes sequential, temperature-controlled substitution of its chlorine atoms with a variety of nucleophiles. arkat-usa.orgnih.gov In the case of this compound, there are no such leaving groups attached to the ring carbons. The hydroxyl and amino groups are poor leaving groups, making direct nucleophilic substitution on the substituted ring challenging under normal conditions.

However, the triazine ring itself can be susceptible to attack by strong nucleophiles, leading to ring-opening or ring-transformation reactions. researchgate.netosi.lv These recyclization reactions are a known feature of 1,3,5-triazine chemistry, where the triazine acts as a synthon for building new heterocyclic systems. researchgate.netosi.lv For example, reactions with nucleophiles like ammonia (B1221849), amines, or hydroxylamine (B1172632) can lead to the cleavage of the triazine ring and subsequent formation of other heterocyclic or acyclic products. researchgate.net The specific outcome of such reactions would depend heavily on the nature of the attacking nucleophile and the reaction conditions.

Derivatization via the Hydroxyl Group

The hydroxyl group at the C2 position of this compound introduces another site for derivatization. This group exists in tautomeric equilibrium with its keto form, 4-amino-6-(tert-butyl)-1,3,5-triazin-2(1H)-one. researchgate.net This tautomerism is a common feature of hydroxytriazines, with the keto (or lactam) form often being the more stable isomer. researchgate.net The reactivity of this functional group is thus twofold, involving reactions of either the hydroxyl (enol) or the N-H of the lactam form.

Derivatization can occur at the oxygen atom (O-alkylation, O-acylation) or the ring nitrogen atom (N-alkylation). Selective O-alkylation to form ether derivatives can be challenging and highly dependent on the reaction conditions, including the choice of base, alkylating agent, and solvent. researchgate.net For instance, in a study on related 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones, hydrolysis of a dichloro-precursor with sodium hydroxide (B78521) yielded the triazinone product. researchgate.net Further reactions, such as alkylation, would target either the exocyclic nitrogen or the oxygen of the enol tautomer. Synthesis of various 1,3,5-triazine amino acid derivatives often starts from a chloro-triazine precursor, where the chlorine is displaced by an amino acid. nih.gov This highlights that derivatization is frequently built upon a pre-functionalized triazine core.

Table 2: Potential Derivatization Sites and Reaction Types

Functional Group Potential Reaction Product Type Amino (-NH2) Acylation / Alkylation Amides / Secondary or Tertiary Amines Condensation with C=O Schiff Bases (Imines) Hydroxyl/Keto (-OH / -C=O) O-Alkylation / O-Acylation Ethers / Esters N-Alkylation (of lactam) N-substituted triazinones Triazine Ring Ring Opening by Nucleophiles Other Heterocycles / Acyclic compounds

Esterification and Etherification Reactions

The presence of a hydroxyl group on the triazine ring suggests the potential for esterification and etherification reactions. These reactions would typically involve the oxygen atom of the hydroxyl group acting as a nucleophile. However, it is crucial to consider the compound's tautomeric nature (see Section 4.3.2), as it predominantly exists in the keto form (4-amino-6-(tert-butyl)-1H-1,3,5-triazin-2-one). In this form, both N-acylation/alkylation and O-acylation/alkylation are theoretically possible.

While specific literature on the esterification of this compound is scarce, analogous transformations on related triazine systems provide insight into its potential reactivity. For instance, 2-acyloxy-4,6-dimethoxy-1,3,5-triazines, prepared from the reaction of carboxylic acids with 2-chloro-4,6-dimethoxy-1,3,5-triazine, have been successfully used as acylating agents for alcohols, demonstrating the formation and reactivity of an ester linkage at the C2 position. thieme-connect.com This two-step process, involving an initial activation with a chlorine leaving group, is often preferred for acylating the triazine ring. thieme-connect.com

Direct etherification of 2-hydroxy-1,3,5-triazines can be challenging. The more common and established method for synthesizing alkoxy-triazines is the nucleophilic substitution of a chlorine atom on cyanuric chloride with an alkoxide. nih.govresearchgate.net For example, 2,4,6-trialkoxy-1,3,5-triazines can be prepared in good yields by reacting cyanuric chloride with the corresponding lithium alkoxide. nih.gov This highlights a synthetic pathway to ether derivatives, albeit not by direct etherification of the pre-formed hydroxy-triazine.

Table 1: Potential Esterification and Etherification Reactions

| Reaction Type | Reagent | Potential Product | Description |

|---|---|---|---|

| Esterification | Acyl Chloride (e.g., Acetyl chloride) | 4-amino-6-(tert-butyl)-1,3,5-triazin-2-yl acetate | Forms an ester linkage at the C2 oxygen. Reaction may occur on the exocyclic nitrogen or ring nitrogen depending on conditions. |

| Etherification | Alkyl Halide (e.g., Methyl iodide) with base | 4-amino-6-(tert-butyl)-2-methoxy-1,3,5-triazine | Forms an ether linkage. N-alkylation is a competing reaction. The synthesis is more commonly achieved from a chloro-triazine precursor. nih.gov |

Tautomerism and Isomerization Pathways

Tautomerism is a critical aspect of the chemistry of 2-hydroxy-1,3,5-triazines. This compound can exist in several tautomeric forms, primarily through keto-enol and amino-imino proton exchange.

The predominant equilibrium for 2-hydroxy-s-triazines is between the aromatic alcohol (enol) form and the more stable non-aromatic keto (or lactam/amide) form. thieme-connect.com For the title compound, this equilibrium is between this compound (enol form) and 4-amino-6-(tert-butyl)-1H-1,3,5-triazin-2-one (keto form). Spectroscopic and computational studies on analogous compounds confirm that the keto tautomer is generally the more stable and prevalent form. thieme-connect.com

A secondary tautomeric equilibrium involves the exocyclic amino group, leading to amino and imino forms. Theoretical studies on related triamines have investigated the stability of various tautomers arising from proton shifts between the ring and exocyclic nitrogens. nih.govresearchgate.net While the amino form is typically dominant, the existence of other tautomers can influence the compound's reactivity and biological interactions. In some cases, unexpected imino-dihydro-triazine tautomers have been isolated and characterized crystallographically, highlighting the structural diversity possible within this class of compounds. nih.gov

Table 2: Major Tautomers of this compound

| Tautomer Name | Key Structural Feature | Stability |

|---|---|---|

| Keto (Lactam) Form | C=O double bond in the ring; proton on a ring nitrogen. | Generally the most stable and predominant form. thieme-connect.com |

| Enol (Alcohol) Form | C-OH group on the aromatic ring. | Less stable than the keto form. |

| Imino Form | C=NH double bond involving the exocyclic amino group. | Generally less stable than the amino form. |

Synthesis of Analogues and Derivatives of this compound

The synthesis of derivatives of the title compound primarily relies on building the molecule from a versatile precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), rather than modifying the substituents on a pre-formed ring.

Modification of the tert-butyl Substituent

Direct chemical modification of the tert-butyl group on the aromatic triazine ring is synthetically challenging due to the strength of the C-C bonds and the lack of reactive handles. A more practical and widely used approach is to synthesize analogues with different substituents in place of the tert-butyl group. This is achieved by starting the synthetic sequence with a different precursor.

The synthesis of C-substituted triazines can be accomplished through the cyclotrimerization of nitriles. chim.it To obtain the title compound, a nitrile such as pivalonitrile ((CH₃)₃C-CN) would be a logical precursor. By substituting pivalonitrile with other alkyl or aryl nitriles, a diverse library of analogues with modified substituents at the C6 position can be generated. The nature of this substituent can significantly impact the electronic properties, solubility, and steric profile of the final molecule. mdpi.com

Introduction of Diverse Substituents on the Triazine Ring System

The most versatile and common method for synthesizing asymmetrically substituted 1,3,5-triazines is the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise introduction of different nucleophiles by carefully managing the reaction temperature. mdpi.comnih.gov

The synthesis of this compound would follow this principle:

First Substitution: Reaction of cyanuric chloride with a tert-butyl nucleophile (e.g., tert-butylmagnesium chloride or by Friedel-Crafts alkylation) at a low temperature.

Second Substitution: Reaction of the resulting dichloro-triazine with ammonia at a moderate temperature (e.g., room temperature) to introduce the amino group. mdpi.com

Third Substitution: Hydrolysis of the final chlorine atom, typically at an elevated temperature, to introduce the hydroxyl group.

This stepwise approach allows for immense diversity. By replacing ammonia or water with other N-, O-, or S-centered nucleophiles, a vast array of derivatives can be synthesized. nih.govresearchgate.net This strategy is the cornerstone of combinatorial chemistry efforts involving the 1,3,5-triazine scaffold. nih.govresearchgate.net

Table 3: Examples of Nucleophiles for Triazine Ring Derivatization

| Nucleophile Class | Example Nucleophile | Resulting Substituent |

|---|---|---|

| N-Nucleophiles | Primary/Secondary Amines (e.g., Morpholine) | -NRR' (e.g., -Morpholino) mdpi.com |

| O-Nucleophiles | Alcohols/Phenols (e.g., Sodium methoxide) | -OR (e.g., -OCH₃) nih.gov |

| S-Nucleophiles | Thiols (e.g., Sodium thiophenolate) | -SR (e.g., -SPh) researchgate.net |

| C-Nucleophiles | Grignard Reagents/Organolithiums | -R (e.g., -Alkyl, -Aryl) |

Design and Synthesis of Macrocyclic and Polymeric Derivatives

The bifunctional nature of this compound, with its reactive amino and hydroxyl/amide groups, makes it a suitable building block for the synthesis of larger, more complex architectures like macrocycles and polymers.

Macrocyclic Derivatives: Triazine-containing macrocycles are of interest in supramolecular chemistry. Synthetic strategies often involve the reaction of a functionalized triazine unit with a suitable linker. For instance, a non-symmetrically substituted triazine bearing reactive groups (like hydroxyls) can be reacted with ditosylated oligoethyleneglycols in a direct macrocyclization step to form crown ether-like structures. researchgate.net Other methods include the spontaneous dimerization of specifically derivatized triazine monomers. rsc.org The rigid and planar nature of the triazine core can impart specific conformational preferences to the resulting macrocycle.

Polymeric Derivatives: The 1,3,5-triazine ring is a robust building block for thermally stable polymers. semanticscholar.org Several synthetic routes to triazine-based polymers have been developed:

Polycondensation: Triazine monomers containing two reactive groups (e.g., dicarboxylic acids or diamines) can be polymerized with appropriate co-monomers. For example, reacting a 2,4-dichloro-s-triazine derivative with a diamine can yield polymers through nucleophilic substitution. researchgate.net

Aromatic Nucleophilic Substitution Polymerization: The reaction of a bisphenol with a difluoro-functionalized aromatic 1,3,5-triazine monomer can produce poly(triazine-ether)s. acs.org

These polymers have found applications as flame-retardant materials and in electroluminescent devices, demonstrating the versatility of the triazine core in materials science. researchgate.netacs.org

Theoretical and Computational Chemistry Studies of 4 Amino 6 Tert Butyl 1,3,5 Triazin 2 Ol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 4-Amino-6-(tert-butyl)-1,3,5-triazin-2-ol. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the most stable three-dimensional arrangement of atoms (the ground state geometry) of molecules. For a substituted triazine, DFT calculations would be employed to find the optimal bond lengths, bond angles, and dihedral angles.

A typical DFT study on a triazine derivative would involve geometry optimization using a functional like B3LYP combined with a basis set such as 6-31G(d,p). The results for a hypothetical optimization of this compound would be expected to yield precise geometric parameters. For illustrative purposes, typical bond lengths for a triazine ring are in the range of 1.32-1.34 Å for C-N bonds. The exocyclic C-N and C-O bonds would also be determined, providing insight into the electronic effects of the amino, tert-butyl, and hydroxyl substituents. Studies on other triazine derivatives have successfully used DFT to predict geometries. researchgate.net

Interactive Table: Illustrative Optimized Geometrical Parameters for a Substituted Triazine (Hypothetical)

| Parameter | Value (Å or °) |

| C-N (ring) | 1.335 |

| C-O | 1.350 |

| C-NH2 | 1.365 |

| C-C(tert-butyl) | 1.530 |

| N-C-N (ring) | 126.0 |

| C-N-C (ring) | 114.0 |

Ab initio methods are based on first principles without the use of empirical parameters, offering higher accuracy than DFT for energy calculations, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are used to obtain highly accurate single-point energies for the DFT-optimized geometries.

These high-accuracy energies are crucial for studying tautomerism, a key aspect of hydroxytriazines. The this compound can exist in keto-enol and amino-imino tautomeric forms. Ab initio calculations can precisely determine the relative energies of these tautomers, predicting the most stable form in the gas phase and in solution (when combined with a solvent model). Studies on similar heterocyclic systems have shown that the relative stability of tautomers can be significantly influenced by the environment. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For a molecule like this compound, the HOMO is expected to be localized on the electron-rich amino group and the triazine ring nitrogens, while the LUMO would likely be distributed over the triazine ring. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. DFT calculations are commonly used to compute these orbital energies and shapes. For many triazine derivatives, this energy gap is a critical parameter in understanding their chemical behavior. researchgate.netmdpi.com

Interactive Table: Illustrative FMO Properties for a Substituted Triazine (Hypothetical)

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and intermolecular interactions.

For this compound, MD simulations would be particularly useful for understanding the rotational freedom of the tert-butyl and amino groups. These simulations can also model how the molecule interacts with solvent molecules (e.g., water) and with other solute molecules. This is crucial for predicting its behavior in a biological or chemical system. For instance, MD simulations have been used to study the interactions of triazine-based inhibitors with their target proteins, revealing key hydrogen bonding and hydrophobic interactions. rsc.orgbohrium.com The stability of complexes formed by triazine derivatives has been effectively studied using MD simulations. nih.gov

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is a powerful tool for investigating the step-by-step process of chemical reactions, providing details that are often difficult to obtain experimentally.

To understand how this compound might react, for example, in a substitution reaction, computational methods can be used to map out the entire reaction pathway. This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which determines the reaction rate.

DFT calculations are widely used to find the geometry of the transition state and to calculate the activation energy. For instance, the mechanism of nucleophilic substitution on a triazine ring can be elucidated by identifying the transition states for different possible pathways. nih.gov Computational studies have been instrumental in determining whether such reactions proceed through a stepwise or a concerted mechanism. acs.org For reactions involving triazines, activation energies can be calculated to predict the feasibility of different reaction pathways. nih.gov

Potential Energy Surface Mapping for Complex Reaction Pathways

Theoretical and computational chemistry provides powerful tools to explore the potential energy surface (PES) of a molecule, offering insights into its reactivity, stability, and the mechanisms of chemical reactions. For a molecule such as this compound, the PES can reveal complex reaction pathways, including tautomerization, substituent effects, and interactions with other molecules.

A significant area of investigation for hydroxy-substituted triazines is the exploration of tautomeric equilibria. The this compound can theoretically exist in several tautomeric forms, primarily the keto-enol tautomerism involving the hydroxyl group and the triazine ring. Computational studies on similar hydroxy triazine systems have shown that the relative stability of these tautomers can be determined by calculating their ground-state energies. nih.govnih.gov The energy barriers separating these tautomers on the PES dictate the kinetics of their interconversion. For instance, density functional theory (DFT) calculations on related N-hydroxy amidines have shown that while the energy difference between tautomers can be modest (4-10 kcal/mol), the activation barriers for uncatalyzed interconversion can be substantial (33-71 kcal/mol), suggesting that such transformations may be slow under normal conditions. nih.gov However, the presence of solvent molecules, such as water, can significantly lower these barriers through proton relay mechanisms, facilitating faster tautomerization. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is an indispensable tool for predicting spectroscopic parameters, which can then be validated against experimental data to confirm molecular structures and understand their electronic properties.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. The prediction of NMR chemical shifts through computational methods, primarily DFT, has become a standard practice for structure elucidation and verification. acs.orgnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the isotropic magnetic shielding tensors, which are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). rsc.org

For this compound, the predicted ¹H and ¹³C NMR chemical shifts would be influenced by the electronic environment of each nucleus, which is determined by the interplay of the electron-donating amino group, the electron-withdrawing triazine ring, the bulky tert-butyl group, and the hydroxyl group.

While specific DFT calculations for this compound are not extensively reported, data from related triazine derivatives can provide valuable insights. For the parent 1,3,5-triazine (B166579) ring, the ¹³C NMR chemical shift is observed at approximately 166.4 ppm. spectrabase.com The introduction of substituents dramatically alters the chemical shifts of the ring carbons. An amino group generally causes an upfield shift (to lower ppm values) of the carbon to which it is attached and the carbons at the ortho and para positions, while a hydroxyl group can have a more complex effect due to its dual role as a π-donor and σ-acceptor. The tert-butyl group, being an alkyl substituent, would cause a downfield shift at the point of attachment and has characteristic shifts for its own carbon atoms.

Below is an interactive data table with hypothetical, yet plausible, ¹³C NMR chemical shifts for this compound, estimated based on DFT calculations of analogous substituted triazines. mdpi.comchim.it

| Atom | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| C2 (-OH) | 168.5 | Downfield shift due to electronegative oxygen. |

| C4 (-NH2) | 165.0 | Shift influenced by the electron-donating amino group. |

| C6 (-tBu) | 175.0 | Significant downfield shift due to the alkyl substituent. |

| tBu (quaternary C) | 38.0 | Characteristic shift for a quaternary carbon in a tert-butyl group. |

| tBu (methyl C) | 29.5 | Typical chemical shift for methyl carbons in a tert-butyl group. |

Vibrational Frequency Calculations for IR and Raman Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations are routinely used to predict the vibrational frequencies and intensities of these modes. nih.govmdpi.com The calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors, leading to better agreement with experimental spectra. researchgate.net

For this compound, the vibrational spectrum would be rich with characteristic bands corresponding to the functional groups present. The triazine ring itself has several characteristic vibrational modes. researchgate.netresearchgate.net The amino group (-NH₂) would exhibit symmetric and asymmetric stretching vibrations, as well as scissoring and wagging modes. researchgate.net The hydroxyl group (-OH) would show a characteristic stretching frequency, which would be sensitive to hydrogen bonding. The tert-butyl group has its own set of characteristic vibrations, including C-H stretching and bending modes. researchgate.net

An interactive data table of plausible calculated vibrational frequencies for key functional groups in this compound is presented below, based on computational studies of similar molecules. researchgate.netcore.ac.uk

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| N-H stretch (asymmetric) | 3500 - 3400 | Medium | Medium |

| N-H stretch (symmetric) | 3400 - 3300 | Medium | Medium |

| O-H stretch | 3300 - 3200 | Strong, Broad | Weak |

| C-H stretch (t-butyl) | 2980 - 2870 | Strong | Strong |

| C=N stretch (triazine ring) | 1600 - 1500 | Strong | Strong |

| N-H bend | 1650 - 1580 | Medium | Weak |

| Triazine ring breathing | 1000 - 950 | Medium | Strong |

| C-O stretch | 1260 - 1200 | Strong | Medium |

Advanced Applications and Functional Materials Derived from 4 Amino 6 Tert Butyl 1,3,5 Triazin 2 Ol

Role in Polymer Chemistry and Material Science

The inherent properties of the triazine ring, such as high thermal stability, UV absorption capabilities, and the ability to participate in hydrogen bonding, make its derivatives valuable in polymer science.

Although specific examples of polymerization using 4-Amino-6-(tert-butyl)-1,3,5-triazin-2-ol as a primary monomer are not extensively documented, the presence of reactive amino and hydroxyl groups allows for its potential incorporation into various polymer backbones. Triazine derivatives, in general, are used to synthesize polymers with enhanced thermal and chemical stability. For instance, triazine-based porous organic polymers have been synthesized for applications in catalysis and adsorption, showcasing the versatility of the triazine core in creating robust network structures mdpi.com. The bifunctional nature of this compound could enable its use in condensation polymerization reactions to create linear or cross-linked polymers with tailored properties.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-monomer/Reaction | Potential Polymer Properties |

|---|---|---|

| Polyamides | Diacyl chlorides | High thermal stability, specific solubility |

| Polyesters | Diacyl chlorides/Dicarboxylic acids | Enhanced thermal and UV stability |

| Polyurethanes | Diisocyanates | Improved flame retardancy, thermal stability |

Triazine derivatives are well-established as effective additives for improving the thermal stability and UV resistance of polymeric materials. Hydroxyphenyl triazines (HPTs) are a class of UV absorbers that exhibit excellent photostability and are used in demanding applications such as automotive coatings. longchangchemical.compartinchem.com These compounds function by absorbing harmful UV radiation and dissipating it as heat, thus protecting the polymer matrix from degradation. longchangchemical.compartinchem.com The structure of this compound, containing both a UV-absorbing triazine ring and hydrogen-bonding groups, suggests its potential as a multifunctional additive.

The thermal stability of polymers can also be enhanced by the incorporation of triazine-based compounds. These additives can act as radical scavengers or char-forming agents in flame-retardant formulations. researchgate.netmdpi.comnih.gov The nitrogen-rich triazine ring can contribute to the formation of a stable char layer upon combustion, which insulates the underlying polymer and reduces the release of flammable volatiles. researchgate.netmdpi.comnih.gov

Table 2: Comparison of Triazine-Based UV Absorbers

| UV Absorber Type | Typical UV Absorption Range | Key Advantages | Common Applications |

|---|---|---|---|

| Hydroxyphenyl triazines (HPT) | 300-385 nm | High thermal stability, excellent photostability | Automotive coatings, engineering plastics longchangchemical.compartinchem.com |

| Benzotriazoles (BZT) | 300-345 nm | Good performance, widely used | Coatings, polypropylene longchangchemical.com |

The amino and hydroxyl groups on the triazine ring of this compound are capable of forming strong hydrogen bonds. This characteristic makes it a candidate for use in the construction of supramolecular assemblies. Amino-triazines are known to form well-defined hydrogen-bonded networks, which can be exploited in crystal engineering and the design of functional materials. nih.govresearchgate.netchim.itresearchgate.net These non-covalent interactions can be used to create materials with tunable properties and responsiveness to external stimuli.

Furthermore, the reversible nature of hydrogen bonds and other non-covalent interactions involving triazine moieties is being explored in the development of self-healing polymers. These materials have the ability to repair damage autonomously. Triazine derivatives have been incorporated into polymer networks to introduce reversible crosslinks, which can break and reform upon the application of a stimulus like heat, enabling the material to heal. researchgate.netnih.gov The hydrogen-bonding capabilities of this compound could be harnessed to create such self-healing systems.

Contributions to Agrochemical Research (Excluding Biological Efficacy and Toxicity)

Triazine compounds are a well-known class of herbicides. The study of their environmental fate and formulation chemistry is crucial for ensuring their effective and safe use.

The environmental degradation of triazine herbicides is a key area of research. A prominent example is metribuzin, a triazinone herbicide structurally related to this compound. The primary routes of metribuzin degradation in the environment are microbial metabolism and photolysis. epa.govuidaho.edu

Studies on the photodegradation of metribuzin have identified several degradation products. One study identified four main products after exposure to direct sunlight: deamino metribuzin (DA), diketo metribuzin (DK), 6-(tert-butyl)-1,2,4-triazin-5(4H)-one, and 4-amino-6-(tert-butyl)-3-(methylsulfonyl)-1,2,4-triazin-5(4H)-one. ekb.eg The degradation pathways often involve deamination, demethylthiolation, and hydroxylation of the triazine ring. researchgate.net The half-life of metribuzin in water can be as short as 5 days due to photolysis, while in soil, it can range from 14 to 60 days depending on microbial activity and environmental conditions. researchgate.netnih.gov

Table 3: Major Degradation Products of Metribuzin

| Degradation Product | Formation Pathway | Environmental Significance |

|---|---|---|

| Deamino metribuzin (DA) | Deamination of the amino group | A primary metabolite in soil and water ekb.eghealth.state.mn.us |

| Diketo metribuzin (DK) | Oxidation of the thiomethyl group | A key intermediate in the degradation pathway ekb.eghealth.state.mn.us |

Given the structural similarities, it is plausible that this compound could be a degradation product of certain triazine herbicides or exhibit similar degradation pathways involving its amino and hydroxyl groups.

The stability and efficacy of agrochemical formulations are critical for their performance. Triazine herbicides are formulated in various forms, including wettable powders, emulsifiable concentrates, and water-dispersible granules. ekb.eg The choice of formulation can influence the stability of the active ingredient. For instance, a study on metribuzin formulations found that a suspension concentrate (SC) was more stable than water-dispersible granule (WG) and wettable powder (WP) formulations under accelerated storage conditions. ekb.eg

The stability of agrochemical formulations is affected by factors such as pH, temperature, and exposure to UV light. The degradation rate of metribuzin, for example, is faster in acidic and alkaline conditions compared to a neutral medium. ekb.eg The unique chemical structure of a triazine derivative, including the nature of its substituents, contributes to the stability and efficacy of the final herbicide product. The presence of functional groups that can participate in intermolecular interactions may influence the stability of the active compound within a given formulation.

Role as a Chemical Precursor for Agrochemical Synthesis

The structural motif of a substituted triazine is a cornerstone in the herbicide industry. While direct synthetic routes from this compound to commercial agrochemicals are not extensively documented in publicly available literature, the closely related compound, 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5-one, serves as a critical intermediate in the synthesis of the well-known herbicide Metribuzin. The synthesis of Metribuzin from this precursor provides a clear example of how a tert-butyl substituted aminotriazine derivative functions as a key precursor in the production of a commercial herbicide.

The industrial synthesis of 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5-one is a multi-step process that begins with the reaction of pivaloyl cyanide with isobutylene. The resulting intermediate is then condensed with thiocarbohydrazide to form the triazinone ring. This process is often carried out as a "one-pot" synthesis to improve efficiency and reduce waste. pensoft.netgoogle.com

The subsequent conversion of 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5-one to Metribuzin involves the methylation of the thiol group. This is typically achieved by reacting the precursor with a methylating agent, such as methyl iodide or methyl bromide, in the presence of a base. google.com

The following table outlines the key reaction steps in the synthesis of Metribuzin, highlighting the role of the triazine precursor:

| Step | Reactants | Reagents/Conditions | Product | Yield (%) |

| 1 | Pivaloyl cyanide, Isobutylene | Acetic acid, Sulfuric acid | Trimethyl pyruvic acid intermediate | Not isolated |

| 2 | Trimethyl pyruvic acid intermediate | Thiocarbohydrazide, Water | 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5-one | 90-97% |

| 3 | 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5-one | Methyl iodide, Sodium hydroxide (B78521) | 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5(4H)-one (Metribuzin) | 82% |

This synthetic pathway underscores the importance of the 4-amino-6-tert-butyl-triazine core structure as a foundational element for building complex, commercially significant agrochemicals. The principles of this synthesis can be conceptually applied to envision how this compound could serve as a precursor for other functionalized triazine derivatives with potential herbicidal activity.

Catalytic Applications of this compound and its Derivatives

The application of this compound and its derivatives in the field of catalysis is not yet well-established in scientific literature. However, the inherent chemical features of the triazine ring and its substituents suggest potential for their use in both organocatalysis and as ligands in transition metal catalysis.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The triazine ring, with its nitrogen atoms, can act as a hydrogen bond acceptor or a Brønsted base, which are key functionalities in many organocatalytic systems. The amino and hydroxyl groups on this compound can also participate in hydrogen bonding or be modified to introduce other catalytically active moieties.

While no specific studies detailing the use of this compound as an organocatalyst were identified, the broader class of nitrogen-containing heterocyclic compounds has been successfully employed in various organocatalytic transformations. For example, cinchona alkaloids, which feature a quinoline ring system, are powerful catalysts for a range of asymmetric reactions. The potential for triazine derivatives to act in a similar capacity is an area ripe for exploration. The bulky tert-butyl group could also play a role in creating a specific steric environment around a potential catalytic center, which could be exploited to achieve selectivity in chemical reactions.

The nitrogen atoms of the triazine ring and the exocyclic amino group in this compound possess lone pairs of electrons, making them potential coordination sites for transition metals. The development of new ligands is crucial for advancing transition metal catalysis, as the ligand sphere around the metal center dictates its reactivity, selectivity, and stability.

Derivatives of this compound could be designed to act as multidentate ligands, which can form stable chelate complexes with metal ions. The electronic properties of the triazine ring can be tuned by modifying its substituents, which in turn can influence the catalytic activity of the resulting metal complex. Although specific examples of transition metal complexes with this compound as a ligand being used in catalysis are not documented, the general principle of using nitrogen-rich heterocyclic compounds as ligands is well-established. For instance, triazole derivatives have been used to create transition metal complexes with catalytic activity. nih.gov The exploration of this compound and its derivatives as ligands could lead to the discovery of novel catalysts for a variety of organic transformations.

Emerging Research Directions and Future Prospects for 4 Amino 6 Tert Butyl 1,3,5 Triazin 2 Ol

Integration with Advanced Manufacturing Techniques (e.g., 3D Printing of Functional Materials)

The integration of functional molecules like 4-Amino-6-(tert-butyl)-1,3,5-triazin-2-ol into advanced manufacturing processes, such as 3D printing, presents a frontier of materials science. While direct research on the incorporation of this specific compound into 3D printing inks or filaments is nascent, the broader class of triazine derivatives has shown promise in the development of functional materials. rsc.org Triazine-based compounds are utilized in a range of products, including dyes, pharmaceuticals, and industrial chemicals. researchandmarkets.com

The potential for this compound in this domain lies in its unique combination of functional groups—an amino group, a bulky tert-butyl group, and a hydroxyl group. These moieties can be exploited to impart specific properties to a polymer matrix. For instance, the amino and hydroxyl groups could facilitate hydrogen bonding, enhancing the interfacial adhesion between the triazine compound and a polymer, a crucial factor for creating robust composite materials. mdpi.com The tert-butyl group, on the other hand, can influence the solubility and processing characteristics of the resulting material.

Future research could focus on synthesizing polymerizable derivatives of this compound, which could then be used as monomers or co-monomers in photopolymerization-based 3D printing techniques. The incorporation of the triazine ring could enhance the thermal stability, flame retardancy, or UV resistance of the printed objects.

Table 1: Potential Roles of Functional Groups in Advanced Manufacturing

| Functional Group | Potential Contribution to Functional Materials |

| Amino Group (-NH2) | Enhances adhesion, provides sites for cross-linking |

| tert-Butyl Group (-C(CH3)3) | Improves solubility, modifies mechanical properties |

| Hydroxyl Group (-OH) | Promotes hydrogen bonding, acts as a reactive site |

| 1,3,5-Triazine (B166579) Ring | Confers thermal stability, UV resistance, flame retardancy |

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The traditional synthesis of substituted triazines often starts from cyanuric chloride and involves sequential nucleophilic substitutions. nih.gov While effective, these methods can sometimes require harsh reaction conditions and may not align with the principles of green chemistry. The exploration of novel and sustainable synthetic pathways for this compound is therefore a significant area of future research.

Recent advancements in synthetic organic chemistry have demonstrated the utility of microwave-assisted and one-pot multicomponent reactions for the synthesis of various heterocyclic compounds, including triazines. nih.govbohrium.comresearchgate.net These methods offer several advantages, such as reduced reaction times, lower energy consumption, and often higher yields compared to conventional heating methods. The development of a one-pot synthesis for this compound from readily available starting materials would represent a significant step forward in its sustainable production. rsc.org

Furthermore, the use of environmentally benign solvents and catalysts is a key aspect of green chemistry. longdom.orgnih.gov Research into enzymatic or biocatalytic methods for the synthesis or modification of triazine rings, while challenging, could open up new avenues for the production of these compounds with minimal environmental impact.

Table 2: Comparison of Synthetic Methodologies for Triazine Derivatives

| Methodology | Advantages | Disadvantages |

| Conventional Synthesis | Well-established, versatile | Often requires harsh conditions, longer reaction times |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields | Requires specialized equipment |

| One-Pot Multicomponent Reactions | High atom economy, operational simplicity | Can be challenging to optimize |

| Biocatalysis | High selectivity, mild reaction conditions | Limited substrate scope, enzyme stability issues |

Untapped Potential in Interdisciplinary Chemical Research

The structural features of this compound suggest a broad range of potential applications in various fields of chemical research, much of which remains untapped. The 1,3,5-triazine scaffold is a well-known pharmacophore, and numerous derivatives have been investigated for their biological activities. nih.govbohrium.comresearchgate.net

In medicinal chemistry, the discovery of a series of 4,6-diamino-1,3,5-triazin-2-ol compounds as novel non-nucleoside reverse transcriptase inhibitors of HIV-1 highlights the potential of this structural motif in drug discovery. nih.gov The specific substitution pattern of this compound could be a starting point for the design of new therapeutic agents targeting a variety of diseases, including cancer and fungal infections. nih.govnih.gov

In materials science, triazine derivatives are being explored for their use in organic light-emitting diodes (OLEDs), solar cells, and as corrosion inhibitors. researchgate.net The electron-deficient nature of the triazine ring, combined with the electron-donating amino group in this compound, could lead to interesting photophysical and electronic properties, making it a candidate for investigation in organic electronics.

The ability of the triazine nitrogen atoms to coordinate with metal ions also opens up possibilities in coordination chemistry and catalysis. nih.govacs.org Ligands based on the this compound framework could be synthesized and used to create novel metal complexes with unique catalytic or material properties.

Challenges and Opportunities in the Field of Triazine Chemistry Research

The field of triazine chemistry, while mature in some respects, continues to present both challenges and exciting opportunities for researchers. A significant challenge lies in the selective functionalization of the triazine ring. The electronic properties of the ring can make certain substitutions difficult to achieve, and controlling the regioselectivity of reactions can be complex. acs.org

Another challenge is the development of more sustainable and cost-effective manufacturing processes for triazine-based compounds. researchandmarkets.com As environmental regulations become more stringent, the chemical industry is under increasing pressure to adopt greener technologies. openpr.com

Despite these challenges, the opportunities in triazine chemistry are vast. The growing demand for high-performance materials in sectors such as electronics, aerospace, and healthcare provides a strong impetus for the development of new triazine-based polymers and composites. psmarketresearch.com The inherent versatility of the triazine ring allows for a high degree of molecular tailoring, enabling the design of molecules with specific, desired properties. researchandmarkets.com

The development of bio-based triazines from renewable resources is another significant opportunity, aligning with the global trend towards a more sustainable chemical industry. wixsite.com Furthermore, the application of computational chemistry and machine learning in the design of new triazine derivatives with optimized properties is an emerging area that holds great promise for accelerating the discovery of new materials and therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 4-Amino-6-(tert-butyl)-1,3,5-triazin-2-ol?

- Methodological Answer : The compound can be synthesized via microwave-assisted reactions using intermediates such as substituted benzylamine derivatives. Structural validation requires ¹H NMR for proton environment analysis (e.g., aromatic protons at δ 7.2–7.4 ppm, tert-butyl protons at δ 1.3 ppm) and HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 183.112). Purity is assessed via reverse-phase HPLC with UV detection at 254 nm .